molecular formula C9H11N5 B14561829 1-Benzyl-1H-1,2,4-triazole-3,5-diamine CAS No. 62176-87-8

1-Benzyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B14561829
CAS No.: 62176-87-8
M. Wt: 189.22 g/mol
InChI Key: DTBAHABMYQSEBZ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound characterized by a triazole ring substituted with benzyl and diamine groups. This compound is part of the broader class of triazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzyl azide and hydrazine derivatives can yield the desired triazole compound . The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3,5-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

Uniqueness: The presence of the benzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and the ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug development and other applications .

Properties

CAS No.

62176-87-8

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-benzyl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C9H11N5/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13)

InChI Key

DTBAHABMYQSEBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)N)N

Origin of Product

United States

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